N-(Benzyl-6-(4-phenylbutoxy)-hexane-1-aMine hydrochloride
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Description
“N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride” is a chemical compound with the molecular formula C23H33NO . It has an average mass of 339.514 Da and a monoisotopic mass of 339.256226 Da . This compound is a Salmeterol Intermediate , which means it is used in the synthesis of Salmeterol, a medication used to treat asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
The synthesis of “N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride” can be achieved through multiple steps of organic synthesis . A common synthesis method involves the initial synthesis of 6-benzylamino hexane, followed by a substitution reaction to introduce the phenyl and butoxy groups .Molecular Structure Analysis
The molecular structure of “N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride” consists of a benzyl group attached to a hexan-1-amine, with a phenylbutoxy group attached to the sixth carbon of the hexane chain . The InChI code for this compound is 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2 .Physical and Chemical Properties Analysis
“N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride” is a colorless to light yellow liquid with an aromatic odor . It has a density of 0.979±0.06 g/cm3 (Predicted), and a boiling point of 467.2±38.0 °C (Predicted) .Safety and Hazards
Future Directions
As an intermediate in the synthesis of Salmeterol , “N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride” plays a crucial role in the production of this important medication. Future research may focus on optimizing the synthesis process of this compound, or exploring its potential uses in the synthesis of other pharmaceuticals.
Properties
IUPAC Name |
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO.ClH/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22;/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVMHLBJOQNSSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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